REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH2:4].[CH2:10]=[C:11]1[O:15][C:13](=[O:14])[CH2:12]1.C(O)C>O>[CH3:1][C:2]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:3]=1[NH:4][C:13](=[O:14])[CH2:12][C:11]([CH3:10])=[O:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C=CC(=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are metered separately but simultaneously into a reactor
|
Type
|
CUSTOM
|
Details
|
has been preheated to about 80° C
|
Type
|
CUSTOM
|
Details
|
The reactor consists of a double-shell glass vessel of about 0.6 l capacity
|
Type
|
CUSTOM
|
Details
|
is equipped with a stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The heating of the reactor
|
Type
|
TEMPERATURE
|
Details
|
The reactor discharge is cooled to about 15° C.
|
Type
|
CUSTOM
|
Details
|
the light-colored crystals which are formed
|
Type
|
CUSTOM
|
Details
|
are separated from about 7 kg/h of the pale yellow mother liquor by filtration
|
Type
|
CUSTOM
|
Details
|
The moist product, which is obtained at about 5 kg/h
|
Type
|
WASH
|
Details
|
is washed with about 4 kg/h of cold aqueous 30% strength ethanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(NC(CC(=O)C)=O)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |